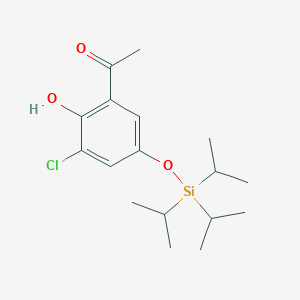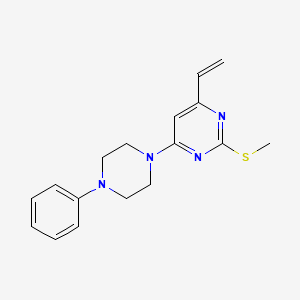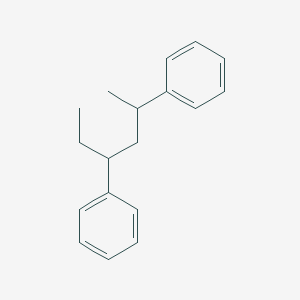
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is an organic compound that features a selenocyanate group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester typically involves the reaction of 3-(bromomethyl)-2-naphthol with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acid derivatives or reduced to form selenol compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Seleninic acid derivatives
Reduction Products: Selenol compounds
Coupling Products: Complex organic molecules with extended conjugation
科学研究应用
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester involves its ability to undergo various chemical transformations. The selenocyanate group can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
- Selenocyanic acid, 2-(bromomethyl)-1-naphthalenyl ester
- Selenocyanic acid, 4-(bromomethyl)-2-naphthalenyl ester
- Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester
Uniqueness
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is unique due to the specific positioning of the bromomethyl group on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
属性
CAS 编号 |
823178-69-4 |
|---|---|
分子式 |
C12H8BrNSe |
分子量 |
325.07 g/mol |
IUPAC 名称 |
[3-(bromomethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8BrNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
InChI 键 |
KZZHFOXIDBAZCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)[Se]C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)





